molecular formula C5H12N2O2 B072451 N-(3-methoxypropyl)urea CAS No. 1119-61-5

N-(3-methoxypropyl)urea

Cat. No.: B072451
CAS No.: 1119-61-5
M. Wt: 132.16 g/mol
InChI Key: SJCBTGYXKOFNHX-UHFFFAOYSA-N
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Description

N-(3-Methoxypropyl)urea is an organic compound with the molecular formula C5H12N2O2 and a molecular weight of 132.16 g/mol . It is a derivative of urea, where one of the nitrogen atoms is substituted with a 3-methoxypropyl group. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Scientific Research Applications

N-(3-Methoxypropyl)urea has a wide range of applications in scientific research:

Safety and Hazards

Safety data sheets suggest that in case of exposure, one should avoid inhalation of dust, contact with skin and eyes, and ingestion . In case of accidental release, it is advised to avoid letting the product enter drains .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(3-Methoxypropyl)urea can be synthesized through the nucleophilic addition of 3-methoxypropylamine to potassium isocyanate in water. This method is catalyst-free and environmentally friendly, avoiding the use of organic co-solvents . The reaction typically proceeds under mild conditions, yielding the desired product with high purity.

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of water as a solvent makes the process more sustainable and reduces the environmental impact.

Chemical Reactions Analysis

Types of Reactions: N-(3-Methoxypropyl)urea undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the methoxy group can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include halides and other nucleophiles. The reactions are typically carried out in polar solvents under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted ureas, while oxidation and reduction can lead to different functionalized derivatives.

Mechanism of Action

The mechanism of action of N-(3-Methoxypropyl)urea involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity. These interactions can lead to changes in biochemical pathways, making the compound useful in various applications.

Comparison with Similar Compounds

  • N-(3-Methoxypropyl)carbamate
  • N-(3-Methoxypropyl)thiourea
  • N-(3-Methoxypropyl)guanidine

Comparison: N-(3-Methoxypropyl)urea is unique due to its specific substitution pattern and the presence of the methoxy group. This gives it distinct chemical properties compared to other similar compounds. For example, N-(3-Methoxypropyl)thiourea has a sulfur atom instead of an oxygen atom, leading to different reactivity and applications. Similarly, N-(3-Methoxypropyl)guanidine has a different nitrogen substitution pattern, affecting its biological activity and chemical behavior .

Properties

IUPAC Name

3-methoxypropylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2/c1-9-4-2-3-7-5(6)8/h2-4H2,1H3,(H3,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJCBTGYXKOFNHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90366405
Record name N-(3-methoxypropyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119-61-5
Record name N-(3-methoxypropyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Methoxypropyl urea was prepared from methoxypropylamine and potassium cyanate. Seventy-six grams of this product was mixed with 43 g. of cyanoacetic acid and 100 ml. of acetic anhydride. The mixture was stirred and heated on a steam bath. When the temperature of the mixture reached 85°C., heat of reaction evolved and external cooling was applied to keep the temperature under control. After stirring for 1 hour on the steam bath, the mixture was cooled. The cyanoacetyl urea was recovered by filtration, washing with ether and drying. Yield 77.5 g., mp 128.5-130.5°.
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